Lymphoprep is a density gradient medium specifically designed for the isolation of human mononuclear cells, including lymphocytes and monocytes, from blood samples. Developed over 35 years ago, Lymphoprep has become a staple in immunology and cell biology laboratories due to its effectiveness in separating cells based on their buoyant densities. The medium operates on the principle that mononuclear cells have a lower density than erythrocytes and polymorphonuclear leukocytes, allowing for their retention at the sample/medium interface during centrifugation.
Lymphoprep is manufactured by Axis-Shield and is available in various volumes for laboratory use. It is produced under stringent quality control standards, ensuring sterility and low endotoxin levels, which are critical for maintaining cell viability and functionality during experiments.
Lymphoprep is classified as a density gradient separation medium. It is comparable to other commercially available products such as Ficoll-Paque and Histopaque-1077 but offers a cost-effective alternative with similar performance characteristics.
The primary components of Lymphoprep include sodium diatrizoate and polysaccharides, which are combined to create a solution with a specific density of approximately 1.077 grams per milliliter. The preparation involves mixing these components in precise proportions to achieve the desired physical and chemical properties.
The solution must be thoroughly mixed before use to ensure homogeneity. The typical protocol involves layering diluted blood samples on top of the Lymphoprep medium and centrifuging at controlled speeds to achieve optimal separation of cell types.
The molecular structure of Lymphoprep is characterized by its two main components:
In the context of its application, Lymphoprep does not participate in significant chemical reactions but rather facilitates physical processes during centrifugation. The primary reaction involves the differential sedimentation of cells based on their buoyancy:
The effectiveness of Lymphoprep relies on maintaining specific conditions during centrifugation, such as temperature and speed, to optimize cell recovery rates while minimizing contamination from other cell types.
Lymphoprep operates on the principle of density gradient centrifugation:
Studies indicate that this method yields high viability (typically >90%) for isolated mononuclear cells, making it suitable for various downstream applications in research and clinical settings.
These properties are critical for ensuring that Lymphoprep functions effectively in isolating viable mononuclear cells without introducing significant contaminants or compromising cell integrity.
Lymphoprep is widely used in various scientific fields, including:
Its reliability and ease of use make it an essential tool in laboratories focused on cellular studies and therapeutic developments.
The isolation of mononuclear cells underwent a transformative shift with Dr. Arne Bøyum’s 1968 landmark publication, which introduced a standardized method for leucocyte separation from blood and bone marrow using density gradient centrifugation. This protocol exploited the natural buoyancy differences between mononuclear cells (lymphocytes, monocytes) and granulocytes/erythrocytes. Bøyum’s original technique utilized an isoosmotic medium with a density of 1.077 g/ml, enabling mononuclear cells to remain at the sample-medium interface during centrifugation while denser cells sedimented [7]. This method replaced laborious and imprecise techniques like dextran sedimentation or hypotonic lysis, significantly improving cell purity and yield.
Lymphoprep™ emerged as the first commercialized medium embodying Bøyum’s principles. Its formulation—sodium diatrizoate (9.1% w/v) and polysaccharide (5.7% w/v)—optimized sterility, endotoxin control (<1.0 IU/ml), and reproducibility across laboratories [7]. By the 1980s, Lymphoprep™ had become integral to immunology research, facilitating standardized lymphocyte isolation for tissue typing, cytotoxicity assays, and lymphocyte cultures. Its adoption in clinical trials (e.g., myocardial regeneration studies) further cemented its role in translational science [5].
Table 1: Evolution of Mononuclear Cell Isolation Protocols
Era | Technique | Limitations | Innovation |
---|---|---|---|
Pre-1960s | Dextran Sedimentation | Low purity, long processing | Based on RBC aggregation |
1968 | Bøyum’s Gradient | Manual density preparation | Isoosmotic medium (ρ=1.077 g/ml) |
Post-1970s | Lymphoprep™ | Requires dilution step | Commercial ready-made solution |
Lymphoprep™ functions through precisely engineered physical and colloidal properties. Its density (1.077 ± 0.001 g/ml) targets the buoyant density threshold of human mononuclear cells (1.062–1.075 g/ml), while erythrocytes (ρ > 1.090 g/ml) and granulocytes (ρ > 1.080 g/ml) sediment through the medium. The osmolality (290 ± 15 mOsm) maintains cell viability by minimizing osmotic stress during separation [7] [4].
Centrifugal force is critical for stratification. Studies comparing protocols for bone marrow mononuclear cell (BM-MNC) isolation revealed that speeds ≤250 g reduce cell recovery by 40% compared to 600–800 g. At low g-forces, density gradients fail to resolve completely, allowing mononuclear cells to co-sediment with granulocytes [5]. For example, in the HEBE trial protocol, 600 g centrifugation maximized BM-MNC recovery (24.0 ± 3.7%) and functional activity, whereas the 250 g protocol (ASTAMI trial) yielded only 17.2 ± 3.0% [5].
Washing buffer composition further influences outcomes. Saline supplemented with human serum albumin (HSA, 4%) and heparin (0.4%) preserves cell integrity and clonogenic potential. In contrast, phosphate-buffered saline (PBS) alone causes significant cell loss (23.0 ± 2.9% vs. 27.2 ± 3.0% recovery) and impairs colony-forming capacity (337 ± 72 vs. 627 ± 117 colonies/10⁵ cells) due to osmotic shock and adhesion [5].
Table 2: Key Parameters Governing Lymphoprep™ Efficacy
Parameter | Lymphoprep™ Specification | Biological Relevance | Optimal Protocol |
---|---|---|---|
Density | 1.077 ± 0.001 g/ml | Targets mononuclear cell buoyancy | N/A |
Osmolality | 290 ± 15 mOsm | Prevents cell lysis | N/A |
Centrifugation Force | N/A | Resolves density strata | 600–800 g, 20–25 min |
Washing Buffer | N/A | Maintains viability | Saline + 4% HSA + 0.4% heparin |
Bøyum’s methodology laid the groundwork for modern density gradient media, with Lymphoprep™ serving as a direct commercial descendant. Its formulation retains the core principles of his original medium—iso-osmolarity, low endotoxin, and specific density—while enhancing reproducibility through GMP manufacturing and ISO 13485 certification [7]. Clinical trials in regenerative medicine have validated its equivalence to other media like Ficoll-Paque. In BM-MNC isolation for cardiac therapy, Lymphoprep™ and Ficoll-Paque yielded identical recoveries of hematopoietic stem cells (CD34⁺), endothelial progenitors, and lymphocytes, with no statistical differences in viability or function [3].
Lymphoprep™ also enabled innovations in barrier-based isolation systems. Tubes like SepMate™ incorporate porous barriers above Lymphoprep™, simplifying layer separation and reducing operator variability. A 2020 comparative study demonstrated that such systems deliver PBMC recoveries and immune subset distributions indistinguishable from traditional CPT tubes, underscoring Lymphoprep™’s adaptability to automated workflows [8] [2].
Today, Lymphoprep™ supports diverse applications:
Table 3: Lymphoprep™ in Contemporary Research Applications
Field | Application Example | Key Outcome | Source |
---|---|---|---|
Regenerative Medicine | BM-MNC isolation for cardiac repair | Comparable CD34⁺ recovery vs. Ficoll-Paque | [3] [5] |
Immunology | PBMC functional profiling | Unbiased T-cell cytokine responses | [8] [6] |
Vaccine Development | Antigen-specific lymphocyte activation | High viability (96.6% pre-freeze) | [4] [2] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: